molecular formula C21H12ClFN2O4S B4964478 3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B4964478
M. Wt: 442.8 g/mol
InChI Key: UKTDBUAVECVQMT-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring The compound also contains various functional groups, including a chloro group, a fluorophenoxy group, a nitrophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a thiophene derivative under appropriate conditions.

    Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through a nucleophilic substitution reaction using a suitable fluorophenol derivative and a base, such as potassium carbonate.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine derivative and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols, along with a base like sodium hydroxide or potassium carbonate, can be used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound can be investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of specific pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Alternatively, the compound may act as an agonist or antagonist of specific receptors, leading to activation or inhibition of downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-carboxamide: This compound is unique due to its specific combination of functional groups and the benzothiophene core.

    3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

    3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-thiol: Similar structure but with a thiol group instead of a carboxamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the chloro, fluorophenoxy, nitrophenyl, and carboxamide groups, along with the benzothiophene core, makes this compound a versatile building block for various synthetic and research purposes.

Properties

IUPAC Name

3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClFN2O4S/c22-19-17-3-1-2-4-18(17)30-20(19)21(26)24-13-9-14(25(27)28)11-16(10-13)29-15-7-5-12(23)6-8-15/h1-11H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTDBUAVECVQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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